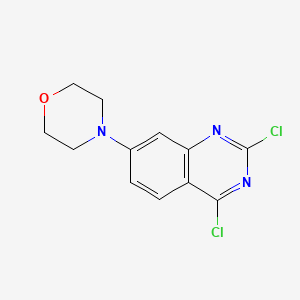
(5-amino-2-thienyl)phenyl-Methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-amino-2-thienyl)phenyl-Methanone is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 2-position and a phenylcarbonyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This method uses α-haloketones and thiourea to form thiophene derivatives.
Industrial Production Methods: Industrial production often utilizes scalable versions of the above-mentioned synthetic routes, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various functionalized thiophene derivatives.
科学的研究の応用
(5-amino-2-thienyl)phenyl-Methanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-amino-2-thienyl)phenyl-Methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . In materials science, its electronic properties are harnessed for applications in organic electronics .
類似化合物との比較
2-Aminothiophene: Shares the amino group but lacks the phenylcarbonyl substitution.
5-Phenylthiophene: Contains the phenyl group but lacks the amino substitution.
Thiophene-2-carboxylic acid: Features a carboxyl group instead of an amino group.
Uniqueness: (5-amino-2-thienyl)phenyl-Methanone is unique due to the presence of both the amino and phenylcarbonyl groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in various chemical reactions and applications .
特性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
(5-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H,12H2 |
InChIキー |
WZCRHULLOCIESQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)

![Cyclohexanone, 2-[2-(4-hydroxyphenyl)-2-oxoethyl]-](/img/structure/B8643446.png)
![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)




![4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile](/img/structure/B8643475.png)
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-2-carboxylic acid](/img/structure/B8643481.png)
![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)


